molecular formula C22H14O4 B379682 4-oxo-3-phenyl-4H-chromen-7-yl benzoate CAS No. 301691-66-7

4-oxo-3-phenyl-4H-chromen-7-yl benzoate

Cat. No.: B379682
CAS No.: 301691-66-7
M. Wt: 342.3g/mol
InChI Key: ASIFKZIJDIDMPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-oxo-3-phenyl-4H-chromen-7-yl benzoate is a chemical compound belonging to the class of chromones, which are derivatives of chromone (1,4-benzopyrone or 4H-chromen-4-one). Chromones are known for their diverse biological activities and are widely studied in medicinal chemistry .

Preparation Methods

The synthesis of 4-oxo-3-phenyl-4H-chromen-7-yl benzoate typically involves the reaction of 4-oxo-3-phenyl-4H-chromen-7-ol with benzoyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under reflux conditions in an organic solvent like dichloromethane or chloroform . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for cost, yield, and environmental impact .

Chemical Reactions Analysis

4-oxo-3-phenyl-4H-chromen-7-yl benzoate undergoes various chemical reactions, including:

Scientific Research Applications

Comparison with Similar Compounds

4-oxo-3-phenyl-4H-chromen-7-yl benzoate can be compared with similar compounds such as:

Properties

IUPAC Name

(4-oxo-3-phenylchromen-7-yl) benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H14O4/c23-21-18-12-11-17(26-22(24)16-9-5-2-6-10-16)13-20(18)25-14-19(21)15-7-3-1-4-8-15/h1-14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASIFKZIJDIDMPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=COC3=C(C2=O)C=CC(=C3)OC(=O)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.